Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate
Description
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7) is an isoxazole derivative featuring a 3-pyridylmethyl-hydroxy substituent at the 3-position of the isoxazole ring and an ethyl ester group at the 4-position. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol . Analytical characterization (e.g., NMR, HPLC, LC-MS) is standardized for quality control .
Properties
CAS No. |
2006277-89-8 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)9-7-18-14-10(9)11(15)8-4-3-5-13-6-8/h3-7,11,15H,2H2,1H3 |
InChI Key |
ASJAXLUGAJRHFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CN=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying various biochemical pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate differ in substituents on the aromatic ring, ester groups, or isoxazole positions. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Halogenated derivatives exhibit higher molecular weights and enhanced lipophilicity, which may influence bioavailability or membrane permeability in biological systems .
Ester Groups :
- Ethyl esters (e.g., 61149-51-7, 2006277-63-8) generally have slower hydrolysis rates compared to methyl esters (e.g., 2006277-98-9), affecting metabolic stability in drug design .
Isoxazole Substitution Patterns :
- Substitution at the 3-position (common in all analogs) versus 2-position (e.g., 137267-49-3) alters steric and electronic effects. The 2-isopropyl group in 137267-49-3 may hinder interactions at the 4-carboxylate site .
Biological Activity
Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound features an isoxazole core, characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with a hydroxy group attached to a pyridine ring. Its molecular formula is CHNO, and it has a molecular weight of 250.21 g/mol. The presence of the hydroxy group and the pyridine moiety significantly influences its interaction with biological targets.
Histone Deacetylase Inhibition
Research indicates that this compound acts as an HDAC inhibitor. HDACs play a crucial role in epigenetic regulation by modifying histones, which in turn affects gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, promoting apoptosis in cancer cells and potentially offering therapeutic benefits in cancer treatment.
Table 1: Comparison of HDAC Inhibitors
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | HDAC inhibitor |
| Valproic Acid | Structure | Antiepileptic, HDAC inhibitor |
| Trichostatin A | Structure | Anticancer, HDAC inhibitor |
The mechanism by which this compound exerts its biological effects involves binding to the active site of HDAC enzymes. This binding alters the acetylation state of histones, leading to changes in chromatin structure and gene expression profiles. Studies have shown that this compound can inhibit multiple isoforms of HDACs, suggesting broad applicability in therapeutic contexts.
Case Studies
- Cancer Cell Studies : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines through its action on HDACs. For instance, treatment with this compound resulted in significant cell death in breast cancer cell lines compared to untreated controls.
- Antimicrobial Activity : Preliminary investigations also suggest that the compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibition against Gram-positive bacteria . Further studies are needed to elucidate its full spectrum of antimicrobial activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
Q & A
Q. What are the primary synthetic routes for Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via cyclization or condensation reactions. A common approach involves the reaction of propargylic derivatives (e.g., propargylic N-hydroxycarbamates) with nitrile oxides catalyzed by transition metals like copper(I) or ruthenium(II) under mild conditions (40–80°C, 6–24 hours). For example, describes analogous isoxazole syntheses using alkynes and nitrile oxides, yielding derivatives with >60% efficiency . Key factors affecting yield include solvent polarity (e.g., ethanol vs. THF), catalyst loading (5–10 mol%), and stoichiometric ratios of precursors. Optimization via Design of Experiments (DoE) is recommended to identify ideal conditions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming the isoxazole core and substituent positions. For example, in , ethyl 3-(10-chloro-9-anthryl)-5-substituted isoxazoles were characterized via ¹H-NMR chemical shifts (δ 7.8–5.1 ppm for aromatic protons) and coupling constants . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis.
Q. How does the hydroxy(3-pyridyl)methyl group influence the compound’s physicochemical properties?
The 3-pyridyl moiety enhances water solubility via hydrogen bonding, while the hydroxy group introduces chirality, requiring enantiomeric resolution (e.g., chiral HPLC or enzymatic methods). highlights similar compounds where nitro or chlorophenyl substituents alter logP values by 1–2 units, impacting bioavailability . Computational tools like COSMO-RS predict solubility and partition coefficients, which guide formulation for biological assays.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from differences in assay conditions (pH, ionic strength) or compound purity. For example, notes that impurities in ethyl pyrrole-carboxylate derivatives skewed IC₅₀ values by >50% . Mitigation strategies include:
- Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines).
- Batch Consistency : Ensure ≥95% purity via LC-MS and elemental analysis.
- Positive Controls : Compare with reference compounds (e.g., cisplatin for cytotoxicity).
Q. How can molecular docking and dynamics simulations predict interactions with biological targets?
The compound’s isoxazole and pyridyl groups exhibit strong binding to kinase ATP pockets or GPCRs. demonstrates analogous oxadiazole-carboxylates binding human serum albumin with ΔG = −8.2 kcal/mol via hydrophobic and π-π interactions . Steps include:
Target Selection : Use databases like PDB or AlphaFold (e.g., EGFR kinase: PDB 1M17).
Docking : Software like AutoDock Vina or Schrödinger Glide.
MD Simulations : GROMACS or AMBER for stability analysis (50–100 ns trajectories).
Validation via SPR or ITC binding assays is critical.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Industrial-scale synthesis faces racemization risks during esterification or cyclization. describes a pilot-scale reaction (50 g) of a similar isoxazole derivative, where elevated temperatures (>100°C) caused 15% racemization . Solutions include:
- Low-Temperature Protocols : Maintain reactions at ≤80°C.
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric induction (≥90% ee).
- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress.
Methodological Guidance Tables
Q. Table 1: Optimization of Synthesis Conditions
| Parameter | Typical Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (CuI) | 5–10 mol% | ↑ Yield by 20% | |
| Solvent (EtOH) | Reflux (78°C) | Optimal polarity | |
| Reaction Time | 12–18 hours | Prevents byproducts |
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Feature | Example Value | Reference |
|---|---|---|---|
| ¹H-NMR | Isoxazole C-H protons | δ 6.2–6.5 ppm | |
| HRMS | Molecular ion ([M+H]⁺) | m/z 307.1052 | |
| IR | Ester C=O stretch | 1704 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
